molecular formula C13H17F3N4O B5887103 N-(4-methyl-1-piperazinyl)-N'-[2-(trifluoromethyl)phenyl]urea

N-(4-methyl-1-piperazinyl)-N'-[2-(trifluoromethyl)phenyl]urea

Cat. No. B5887103
M. Wt: 302.30 g/mol
InChI Key: BOMFDNADIQUIJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methyl-1-piperazinyl)-N'-[2-(trifluoromethyl)phenyl]urea, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK). BTK is a key component of the B-cell receptor signaling pathway, which plays a crucial role in the development and activation of B-cells. TAK-659 has been shown to have potential therapeutic applications in the treatment of various B-cell malignancies, such as chronic lymphocytic leukemia and non-Hodgkin's lymphoma.

Mechanism of Action

N-(4-methyl-1-piperazinyl)-N'-[2-(trifluoromethyl)phenyl]urea is a selective inhibitor of BTK, which is a key component of the B-cell receptor signaling pathway. BTK plays a crucial role in the development and activation of B-cells, and its dysregulation has been implicated in the pathogenesis of various B-cell malignancies. By inhibiting BTK activity, N-(4-methyl-1-piperazinyl)-N'-[2-(trifluoromethyl)phenyl]urea blocks downstream signaling pathways and induces apoptosis in B-cell malignancies.
Biochemical and Physiological Effects:
N-(4-methyl-1-piperazinyl)-N'-[2-(trifluoromethyl)phenyl]urea has been shown to have potent inhibitory effects on BTK activity in preclinical studies. In addition, N-(4-methyl-1-piperazinyl)-N'-[2-(trifluoromethyl)phenyl]urea has been shown to induce apoptosis in B-cell malignancies, both as a single agent and in combination with other targeted therapies. N-(4-methyl-1-piperazinyl)-N'-[2-(trifluoromethyl)phenyl]urea has also been shown to have favorable pharmacokinetic properties, with good oral bioavailability and a long half-life in preclinical studies.

Advantages and Limitations for Lab Experiments

N-(4-methyl-1-piperazinyl)-N'-[2-(trifluoromethyl)phenyl]urea has several advantages for lab experiments, including its potent inhibitory effects on BTK activity and its ability to induce apoptosis in B-cell malignancies. However, N-(4-methyl-1-piperazinyl)-N'-[2-(trifluoromethyl)phenyl]urea also has some limitations, such as its potential off-target effects and the need for further optimization to improve its pharmacokinetic properties.

Future Directions

There are several potential future directions for the development of N-(4-methyl-1-piperazinyl)-N'-[2-(trifluoromethyl)phenyl]urea and other BTK inhibitors. These include the identification of biomarkers to predict response to therapy, the development of combination therapies to enhance efficacy, and the investigation of N-(4-methyl-1-piperazinyl)-N'-[2-(trifluoromethyl)phenyl]urea in other B-cell malignancies. In addition, further optimization of N-(4-methyl-1-piperazinyl)-N'-[2-(trifluoromethyl)phenyl]urea and other BTK inhibitors may lead to the development of more potent and selective inhibitors with improved pharmacokinetic properties.
In conclusion, N-(4-methyl-1-piperazinyl)-N'-[2-(trifluoromethyl)phenyl]urea is a small molecule inhibitor that targets BTK and has potential therapeutic applications in B-cell malignancies. Its potent inhibitory effects on BTK activity and ability to induce apoptosis in B-cell malignancies make it a promising candidate for further development. However, further research is needed to optimize its pharmacokinetic properties and investigate its potential in other B-cell malignancies.

Synthesis Methods

The synthesis of N-(4-methyl-1-piperazinyl)-N'-[2-(trifluoromethyl)phenyl]urea involves several steps, starting with the reaction of 2-(trifluoromethyl)aniline with phosgene to form 2-(trifluoromethyl)phenyl isocyanate. This intermediate is then reacted with 4-methylpiperazine to yield N-(4-methyl-1-piperazinyl)-N'-[2-(trifluoromethyl)phenyl]urea. The synthesis of N-(4-methyl-1-piperazinyl)-N'-[2-(trifluoromethyl)phenyl]urea has been described in detail in several research articles.

Scientific Research Applications

N-(4-methyl-1-piperazinyl)-N'-[2-(trifluoromethyl)phenyl]urea has been extensively studied for its potential therapeutic applications in B-cell malignancies. In preclinical studies, N-(4-methyl-1-piperazinyl)-N'-[2-(trifluoromethyl)phenyl]urea has been shown to inhibit BTK activity and downstream signaling pathways, leading to the induction of apoptosis in B-cell malignancies. N-(4-methyl-1-piperazinyl)-N'-[2-(trifluoromethyl)phenyl]urea has also been shown to have synergistic effects with other targeted therapies, such as venetoclax and lenalidomide.

properties

IUPAC Name

1-(4-methylpiperazin-1-yl)-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N4O/c1-19-6-8-20(9-7-19)18-12(21)17-11-5-3-2-4-10(11)13(14,15)16/h2-5H,6-9H2,1H3,(H2,17,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOMFDNADIQUIJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)NC(=O)NC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methylpiperazin-1-yl)-3-[2-(trifluoromethyl)phenyl]urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.